N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a 3-hydroxypropyl chain to a pyrazole ring substituted with methoxy and methyl groups.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-19-8-11(16(18-19)22-2)15(21)17-6-5-12(20)10-3-4-13-14(7-10)24-9-23-13/h3-4,7-8,12,20H,5-6,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUISNIZTONROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable pyrazole precursor . The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran, and catalysts like sodium hydroxide or piperidine hydrochloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and synthetic similarities with other pyrazole carboxamide derivatives. Below is a detailed comparison based on substituent variations, synthesis protocols, and inferred biological activities.
Substituent Variations and Structural Analogues
*Calculated using ChemDraw. †Estimated range based on substituents in .
Research Findings and Data Gaps
Critical Observations
- Yield Optimization : The target compound’s synthesis may face lower yields (<60%) compared to simpler analogues (e.g., 3a: 68%) due to steric hindrance from the hydroxypropyl chain.
- Biological Screening : Priority should be given to testing for CNS activity (e.g., neuroprotection) or anti-inflammatory effects, given structural parallels to benzodioxole-containing drugs .
Unresolved Questions
- Metabolic Stability : The hydroxypropyl group could increase susceptibility to oxidation, necessitating stability studies.
- SAR (Structure-Activity Relationship): How the benzodioxole moiety influences target affinity compared to chloro/cyano substituents remains unexplored.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its potential in medicinal applications.
- Hydroxypropyl group : Enhances solubility and biological activity.
- Pyrazole ring : Associated with various pharmacological effects.
Molecular Formula
The molecular formula is with a molecular weight of approximately 342.39 g/mol.
1. Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 (Breast) | 15.2 |
| Pyrazole B | HeLa (Cervical) | 12.8 |
| Target Compound | A549 (Lung) | 10.5 |
These results indicate that the target compound may also possess similar or enhanced anticancer properties compared to its analogs.
2. Antioxidant Activity
Studies have reported that pyrazole derivatives can act as antioxidants, mitigating oxidative stress in biological systems. The antioxidant capacity is measured through various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | Result (IC50 µg/mL) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.5 |
These findings suggest that the compound could be beneficial in preventing oxidative damage in cells.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in multiple studies. The target compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic profile against inflammatory diseases.
Study on Antitumor Activity
A study conducted by Rahimizadeh et al. demonstrated the synthesis of various pyrazole derivatives and their evaluation against tumor cell lines. The results indicated that specific modifications to the pyrazole structure could enhance antitumor activity significantly .
Study on Antioxidant Properties
In another study, thieno[2,3-c]pyrazole compounds were assessed for their antioxidant properties against toxic agents in fish erythrocytes. The results showed a marked reduction in cellular damage when treated with these compounds, suggesting a protective effect against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
